Cdk4阻害剤

概要

説明

サイクリン依存性キナーゼ4阻害剤は、サイクリン依存性キナーゼ4の機能を阻害する化学化合物の種類です。サイクリン依存性キナーゼ4は、細胞周期の調節、特にG1期からS期への移行に重要な役割を果たす酵素です。 サイクリン依存性キナーゼ4を阻害することにより、これらの化合物は癌細胞の増殖を阻止することができ、特にホルモン受容体陽性、ヒト上皮成長因子受容体2陰性乳癌に対する癌治療に役立ちます .

科学的研究の応用

Cyclin-dependent kinase 4 inhibitors have a wide range of scientific research applications, including:

Chemistry

In chemistry, these inhibitors are used as tools to study cell cycle regulation and the role of cyclin-dependent kinase 4 in various cellular processes. They help in understanding the molecular mechanisms underlying cell proliferation and differentiation.

Biology

In biology, cyclin-dependent kinase 4 inhibitors are used to investigate the pathways involved in cell cycle control and apoptosis. They are valuable in studying the interactions between cyclin-dependent kinase 4 and other proteins, as well as the effects of cyclin-dependent kinase 4 inhibition on cellular functions.

Medicine

In medicine, cyclin-dependent kinase 4 inhibitors are primarily used in cancer therapy. They are effective in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer by preventing the proliferation of cancer cells. Clinical trials are also exploring their potential in treating other types of cancer, such as lung and pancreatic cancer .

Industry

In the pharmaceutical industry, cyclin-dependent kinase 4 inhibitors are used in drug development and screening. They serve as lead compounds for the development of new anticancer drugs and are tested for their efficacy and safety in preclinical and clinical studies.

作用機序

サイクリン依存性キナーゼ4阻害剤は、サイクリン依存性キナーゼ4の活性部位に結合することにより効果を発揮し、サイクリンDとの相互作用を阻止します。この阻害は、細胞周期の重要な調節因子である網膜芽細胞腫タンパク質のリン酸化を阻害します。 その結果、細胞周期はG1期で停止し、S期への移行とそれに続く細胞分裂が阻止されます .

生化学分析

Biochemical Properties

Cdk4 inhibitors interact with several enzymes, proteins, and other biomolecules. The primary interaction is with the Cdk4 enzyme itself, preventing it from phosphorylating the Rb protein . This interaction is crucial for the Cdk4 inhibitor’s role in halting the cell cycle. Additionally, Cdk4 inhibitors have been shown to interact with cyclin D, a protein that forms a complex with Cdk4 to regulate the cell cycle . The inhibition of Cdk4 leads to the destabilization of the Cdk4-cyclin D complex, further contributing to cell cycle arrest .

Cellular Effects

Cdk4 inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Cdk4 inhibitors can suppress the phosphorylation of the Rb protein, preventing cancer cell proliferation . They also induce diverse effects within both tumor and stromal compartments, which serve to explain aspects of their clinical activity .

Molecular Mechanism

The molecular mechanism of action of Cdk4 inhibitors involves several steps. Firstly, they bind to the Cdk4 enzyme, inhibiting its ability to phosphorylate the Rb protein . This prevents the release of E2F transcription factors that are necessary for the transition from the G1 to S phase of the cell cycle . As a result, the cell cycle is arrested, and the cells are prevented from proliferating .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk4 inhibitors can change over time. For instance, after a short exposure to a Cdk4 inhibitor, most hepatocellular carcinoma (HCC) cell lines show inhibition of proliferation, specifically Cdk4 inhibition, with G1 phase cells accumulation and clone formation reduction . This suggests that the Cdk4 inhibitor’s impact on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of Cdk4 inhibitors can vary with different dosages in animal models. For example, in a model of estrogen-dependent breast cancer (MCF7), the novel Cdk4 inhibitor PF-07220060 has robust antitumor activity . The study also showed that the combination of PF-07220060 and the CDK4/6 inhibitor lerociclib significantly inhibited the growth of tamoxifen-resistant, long-term estrogen-deprived, and patient-derived xenograft tumors .

Metabolic Pathways

Cdk4 inhibitors are involved in several metabolic pathways. They interact with enzymes such as Janus kinase (JAK), signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways . These interactions can affect metabolic flux or metabolite levels, further influencing the cell cycle .

Subcellular Localization

It is known that Cdk4 itself is widely expressed in various cells

準備方法

合成経路と反応条件

サイクリン依存性キナーゼ4阻害剤の合成は、通常、コア構造の形成と、阻害活性を高める官能基の導入を含む複数のステップを伴います。一般的な合成経路の1つは、ヘテロ環化合物をコア構造として使用し、その後、アルキル化、アシル化、環化などの様々な化学反応により修飾する方法です。

例えば、よく知られているサイクリン依存性キナーゼ4阻害剤であるパルボシクリブの合成は、以下のステップを伴います。

- ピリド[2,3-d]ピリミジン-7-オンコアの形成。

- 求核置換によるピペラジン部分の導入。

- 溶解性とバイオアベイラビリティを高めるための最終的な修飾 .

工業生産方法

サイクリン依存性キナーゼ4阻害剤の工業生産は、実験室環境で使用される合成経路のスケールアップを伴います。これには、高い収率と純度を確保するために反応条件の最適化が必要です。連続フローケミストリーや自動合成などの技術は、効率的な大規模生産を実現するために頻繁に使用されます。

化学反応の分析

反応の種類

サイクリン依存性キナーゼ4阻害剤は、次のような様々な化学反応を起こします。

酸化: 活性度を高めるための酸素含有官能基の導入。

還元: 活性度を修飾するための酸素含有基の除去。

置換: 選択性と効力を向上させるための特定の原子または基の置換。

一般的な試薬と条件

サイクリン依存性キナーゼ4阻害剤の合成と修飾に使用される一般的な試薬には、次のものがあります。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換剤: ハロゲン化アルキルや酸塩化物など。

生成される主な生成物

これらの反応から生成される主な生成物は、通常、阻害活性を高めたコア構造の誘導体です。これらの誘導体は、溶解性、安定性、バイオアベイラビリティなどの薬物動態特性を改善するように設計されています。

科学研究の応用

サイクリン依存性キナーゼ4阻害剤は、次のような幅広い科学研究の応用範囲を持っています。

化学

化学では、これらの阻害剤は、細胞周期の調節や様々な細胞プロセスにおけるサイクリン依存性キナーゼ4の役割を研究するためのツールとして使用されます。これらは、細胞増殖と分化の根底にある分子機構の理解に役立ちます。

生物学

生物学では、サイクリン依存性キナーゼ4阻害剤は、細胞周期の制御とアポトーシスに関与する経路を調査するために使用されます。これらは、サイクリン依存性キナーゼ4と他のタンパク質との相互作用、およびサイクリン依存性キナーゼ4の阻害が細胞機能に与える影響を研究する際に貴重なものです。

医学

医学では、サイクリン依存性キナーゼ4阻害剤は主に癌治療に使用されています。これらは、癌細胞の増殖を阻止することにより、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性乳癌の治療に有効です。 臨床試験では、肺癌や膵臓癌など、他の種類の癌に対する潜在的な治療効果も検討されています .

産業

製薬業界では、サイクリン依存性キナーゼ4阻害剤は、創薬とスクリーニングに使用されています。これらは、新しい抗癌剤の開発のためのリード化合物として役立ち、前臨床試験と臨床試験で有効性と安全性について試験されています。

類似化合物との比較

サイクリン依存性キナーゼ4阻害剤は、サイクリン依存性キナーゼ6阻害剤やサイクリン依存性キナーゼ2阻害剤などの他のサイクリン依存性キナーゼ阻害剤と比較されることがよくあります。これらの阻害剤はすべてサイクリン依存性キナーゼを標的とする一方で、サイクリン依存性キナーゼ4阻害剤は、サイクリン依存性キナーゼ4に対する特異性と、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性乳癌の治療における有効性においてユニークです。

類似化合物

サイクリン依存性キナーゼ6阻害剤: 機能は似ていますが、サイクリン依存性キナーゼ6を標的とする。

サイクリン依存性キナーゼ2阻害剤: サイクリン依存性キナーゼ2を標的とし、異なる治療的状況で使用される。

サイクリン依存性キナーゼ9阻害剤: サイクリン依存性キナーゼ9を標的とし、他の種類の癌の治療における潜在的な効果について検討されている.

サイクリン依存性キナーゼ4阻害剤は、その特異的な作用機序と臨床環境における実証された有効性により、癌治療と科学研究における貴重なツールとなっています。

特性

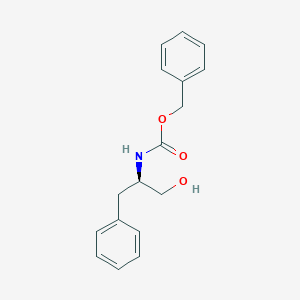

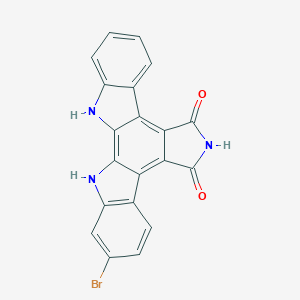

IUPAC Name |

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFKDDRQSNVETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416208 | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546102-60-7 | |

| Record name | K-00024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00024 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CDK4 inhibitors primarily act by competitively binding to the ATP-binding pocket of cyclin-dependent kinase 4 (CDK4). [, ] This prevents CDK4 from forming an active complex with cyclin D, a crucial step for the phosphorylation of the retinoblastoma protein (Rb). [, ]

A: Inhibiting CDK4 prevents Rb phosphorylation, which in turn blocks the release of E2F transcription factors. [, ] Consequently, the expression of genes necessary for the G1 to S phase transition is suppressed, leading to cell cycle arrest in the G1 phase. [, , , , ]

A: Yes, in certain contexts, CDK4 inhibition can trigger apoptosis. Studies have shown that specific CDK4 inhibitors induce apoptosis in colon cancer cells by activating the NF-κB signaling pathway. [] This involves the translocation of RelA (a key NF-κB component) from the cytoplasm to the nucleolus, resulting in the repression of NF-κB-driven transcription and ultimately apoptosis. []

A: Research suggests CDK4 also regulates cellular metabolism. Inhibiting CDK4 has been linked to impaired lysosomal function, impacting both the autophagic flux and mTORC1 activation. []

A: While specific structural details vary, many CDK4 inhibitors share common structural features, such as a heterocyclic core (e.g., pyrido[2,3-d]pyrimidin-7-one, pyrrolo[2,3-d]pyrimidine) and substituents capable of interacting with key residues within the CDK4 ATP-binding pocket. [, , , ]

A: Computational methods, such as molecular docking, 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations, have proven valuable in CDK4 inhibitor research. [, , , , , ] These techniques aid in understanding the structure-activity relationships, predicting binding affinities, identifying key interactions with the CDK4 active site, and designing novel inhibitors.

A: Studies have utilized molecular docking to predict binding modes and affinities of novel CDK4 inhibitors and identify critical residues involved in inhibitor binding. [, ] 3D-QSAR models have been developed to establish correlations between the molecular structures of CDK4 inhibitors and their biological activities, guiding the design of more potent compounds. [, ]

A: SAR studies have revealed that even minor structural alterations can significantly impact the potency and selectivity of CDK4 inhibitors. [, , ] For instance, introducing specific substituents at certain positions on the core scaffold can enhance CDK4 binding affinity and selectivity over other kinases like CDK2 and CDK6. [, ]

A: Research on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed that modifications at the 2- and 8-positions of the pyrimidine ring significantly influence CDK4 inhibitory activity. [] Similarly, studies on indolocarbazoles identified 6-substitution as crucial for potent and selective CDK4 inhibition. []

ANone: While the provided research doesn’t extensively discuss formulation challenges, developing stable and bioavailable formulations for CDK4 inhibitors can be complex. Factors like solubility, permeability, and metabolic stability need to be addressed to ensure optimal drug delivery and efficacy.

A: While generally well-tolerated, CDK4 inhibitors can cause side effects. Neutropenia (low neutrophil count) is a common side effect observed with CDK4 inhibitors, which can increase the risk of infections. [, , , ] Other reported side effects include anemia, thrombocytopenia, and gastrointestinal disturbances. [, , ]

A: Yes, researchers are actively exploring strategies to minimize the toxicity of CDK4 inhibitors. One approach involves developing highly selective CDK4 inhibitors that spare CDK6, which plays a more prominent role in hematopoiesis. [, , , ]

A: CDK4 inhibitors have been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and sufficient half-lives to achieve sustained target inhibition. [, , ]

A: In vivo studies have demonstrated that CDK4 inhibitors effectively inhibit tumor growth in various preclinical models, including breast cancer, lymphoma, sarcoma, and other tumor types. [, , , , ] This efficacy is often associated with reduced Rb phosphorylation, cell cycle arrest, and induction of apoptosis in tumor tissues.

A: Researchers commonly employ cell-based assays like MTS, MTT, and BrDU incorporation assays to assess the impact of CDK4 inhibitors on cell viability and proliferation. [, , , ] Additionally, techniques such as TUNEL staining, apoptosis arrays, and Western blotting are utilized to investigate the induction of apoptosis and changes in apoptotic protein expression. [, ]

A: Preclinical studies utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate the efficacy of CDK4 inhibitors in vivo. [, , , , ] These models allow researchers to assess tumor growth inhibition, survival benefits, and potential synergistic effects with other therapies.

A: Yes, clinical trials have demonstrated promising results for CDK4 inhibitors, particularly in treating hormone receptor-positive (HR+) breast cancer. [, , , , , ] For instance, Palbociclib in combination with letrozole significantly improved progression-free survival in postmenopausal women with HR+ metastatic breast cancer. [, ]

A: One mechanism of resistance involves the upregulation of CDK6, as it can compensate for CDK4 inhibition in certain contexts. [, , , ] Other potential resistance mechanisms include mutations in Rb, amplification of cyclin D1, and alterations in upstream signaling pathways that activate CDK4/6.

ANone: While the provided research doesn't specifically cover targeted delivery strategies for CDK4 inhibitors, this is an active area of research in drug development. Nanoparticle-based delivery systems, antibody-drug conjugates, and other targeted approaches could potentially enhance the delivery of CDK4 inhibitors to tumor cells while minimizing off-target effects.

A: Several potential biomarkers are under investigation. Rb status is crucial, as CDK4 inhibitors primarily exert their effects through Rb-dependent mechanisms. [, , ] Loss of Rb expression or function is associated with resistance to CDK4 inhibitors. [, ] Other potential markers include p16INK4a expression, Cyclin D1 levels, and the phosphorylation status of CDK4 and Rb. [, , , , ]

A: Research suggests that the phosphorylation status of p27Kip1 at tyrosine 88 (pY88-p27Kip1) may serve as a biomarker for CDK4 inhibitor sensitivity. [] Studies have shown a correlation between pY88-p27Kip1 levels and response to Palbociclib in breast cancer models. []

A: The development of highly selective CDK4 inhibitors represents a significant breakthrough. Early CDK inhibitors lacked selectivity, leading to significant toxicity. [, ] The discovery of Palbociclib, a highly selective CDK4/6 inhibitor, marked a turning point, leading to its FDA approval for HR+ metastatic breast cancer. [, , ]

A: The development and investigation of CDK4 inhibitors involve expertise from various scientific disciplines, including biochemistry, molecular biology, pharmacology, medicinal chemistry, and computational chemistry. [, , , , , , ] Such interdisciplinary collaboration is essential for advancing our understanding of CDK4 biology, identifying novel inhibitors, and translating these discoveries into effective cancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。